molecular formula C16H11B B1321568 3-(1-Naphthyl)-1-bromobenzene CAS No. 853945-53-6

3-(1-Naphthyl)-1-bromobenzene

Cat. No. B1321568
M. Wt: 283.16 g/mol
InChI Key: ANPSUGBBTPJBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08021574B2

Procedure details

Under an argon gas atmosphere, 200.0 g (1.163 mol) of 1-naphthalene boronic acid, 329.0 g (1.163 mol) of 3-bromoiodobenzene, 26.9 g (23.3 mmol) of tetrakis(triphenylphosphine)palladium(0), 3.7 L of toluene and 1.74 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours while being refluxed. After the reaction in the mixture was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 250 g of 1-(3-bromophenyl)naphthalene was obtained with an yield of 76%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.74 L
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:14][C:15]1[CH:16]=[C:17](I)[CH:18]=[CH:19][CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Br:14][C:15]1[CH:20]=[C:19]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[CH:18]=[CH:17][CH:16]=1 |f:2.3.4,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Name
Quantity
329 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)I
Name
Quantity
1.74 L
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
26.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
3.7 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being refluxed
CUSTOM
Type
CUSTOM
Details
After the reaction in the mixture
FILTRATION
Type
FILTRATION
Details
filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate, toluene
DISTILLATION
Type
DISTILLATION
Details
was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained with an yield of 76%

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C=C(C=CC1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.